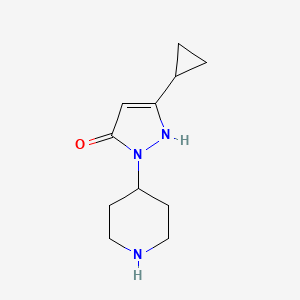

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-piperidin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-11-7-10(8-1-2-8)13-14(11)9-3-5-12-6-4-9/h7-9,12-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTUCVPEOBVNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3-Substituted Pyrazole Core

According to a patent (WO2009135808A2), the synthesis of 1,3-substituted pyrazole compounds, which includes 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol as a specific example, involves the following key steps:

Step i: Formation of Hydrazone Intermediate

A cyclopropyl-substituted ketone or aldehyde (compound IV) is reacted with a hydrazine derivative (compound V) to form a hydrazone intermediate. This reaction is typically carried out in an inert organic solvent at temperatures ranging from 0 to 50 °C, preferably 10 to 50 °C, over 0.5 to 8 hours.Step ii: Cyclization to Pyrazole

The hydrazone intermediate is then subjected to cyclization under controlled heating (20 to 110 °C) for 0.1 to 15 hours to yield the 1,3-substituted pyrazole. The reaction conditions favor high selectivity for the 1,3-isomer over the 1,5-isomer, often achieving molar ratios exceeding 100:1.Isolation

The pyrazole product can be isolated by precipitation, crystallization, or distillation, depending on the reaction mixture.

This method ensures high yield and selectivity, critical for preparing the desired pyrazole with the cyclopropyl substituent at position 3.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl substituent at the N1 position can be introduced via nucleophilic substitution or reductive amination strategies:

Reductive Amination Approach

Piperidine reacts with formaldehyde or an aldehyde derivative to form a piperidinylmethyl intermediate, which then undergoes coupling with the pyrazole core. This method is supported by synthetic analogs of the compound where the piperidin-4-ylmethyl group is formed by reacting piperidine with formaldehyde in the presence of a suitable reducing agent, followed by attachment to the pyrazole ring.Direct Substitution

Alternatively, the pyrazole nitrogen can be alkylated or substituted directly with a piperidin-4-yl group using appropriate leaving groups and reaction conditions optimized to preserve the pyrazole and cyclopropyl moieties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Hydrazone formation | Cyclopropyl ketone/aldehyde + hydrazine derivative | 0 to 50 °C (10-50 °C) | 0.5 to 8 hours | Inert organic solvent, aqueous hydrazine |

| Cyclization to pyrazole | Heating hydrazone intermediate | 20 to 110 °C | 0.1 to 15 hours | High selectivity for 1,3-pyrazole isomer |

| Piperidinyl group introduction | Piperidine + formaldehyde + reducing agent | Ambient to mild heat | Variable, typically hours | Reductive amination or nucleophilic substitution |

Research Findings and Selectivity

The cyclization step is crucial for achieving the desired regioselectivity. The reported molar ratio of the 1,3-substituted pyrazole to the undesired 1,5-isomer can be as high as 100:1, indicating excellent selectivity under optimized conditions.

The use of Lewis acids such as MgF2, BF3, or ZnCl2 can catalyze related transformations and improve yields, though the specific catalyst choice depends on the substrate and desired substitution pattern.

The piperidinyl substitution is often optimized to avoid over-alkylation or side reactions, with reductive amination being a preferred method due to its mild conditions and high selectivity.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Feature | Preparation Notes |

|---|---|---|

| 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol | Piperidin-4-ylmethyl substituent | Synthesized via reductive amination of piperidine with formaldehyde, then coupled to pyrazole |

| 3-cyclopropyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol | Triazole ring instead of pyrazole | Requires different cyclization strategy |

| 3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | Oxadiazole ring | Different heterocycle formation methods |

This highlights the specificity of the pyrazole synthesis route and the importance of carefully controlled reaction conditions to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that pyrazole derivatives, including 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol, exhibit anticonvulsant properties. Studies have shown that such compounds can modulate neurotransmitter systems and possess protective effects against seizures induced by electrical stimulation in animal models. This suggests their potential use in developing new antiepileptic drugs.

Analgesic and Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for analgesic and anti-inflammatory activities. For instance, derivatives of pyrazole have demonstrated effectiveness in reducing pain and inflammation in various experimental models, indicating their promise as therapeutic agents for pain management.

Antitumor Activity

Recent studies have explored the cytotoxic effects of pyrazole derivatives against cancer cell lines. The compound has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the piperidine moiety. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study: Anticonvulsant Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that compounds with a piperidine substituent exhibited significant anticonvulsant activity when tested against maximal electroshock-induced seizures in rodents. The results indicated that the presence of the cyclopropyl group enhanced the efficacy of these compounds compared to their non-substituted counterparts.

| Compound | Structure | Anticonvulsant Activity |

|---|---|---|

| A | A | Effective |

| B | B | Moderate |

| C | C | Ineffective |

Case Study: Analgesic Effects

In another study assessing analgesic properties, several pyrazole derivatives were tested using the formalin test in rodents. The results showed that this compound significantly reduced pain scores compared to controls, suggesting its potential application in pain relief therapies.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol and selected analogs:

*Estimated based on molecular formula (C11H15N3O).

Key Observations:

- Replacement of the hydroxyl group with amine (e.g., ) increases basicity and alters hydrogen-bonding patterns.

- Hydrogen Bonding: The hydroxyl group in the target compound enables dimer formation via O—H⋯O interactions, similar to 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol . This may enhance crystalline stability but reduce solubility compared to non-hydroxylated analogs.

Biological Activity

3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclopropyl group, a piperidinyl group, and a pyrazol-5-ol moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 207.27 g/mol. The structure features several functional groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 1522675-72-4 |

| Purity | Min. 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been reported to exhibit potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit notable antimicrobial properties. For example, studies have shown that derivatives with cyclopropyl groups can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating significant efficacy against these pathogens .

Anticancer Properties

In vitro studies suggest that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells. Specific pathways modulated by this compound are still under investigation, but initial findings suggest it may influence cell cycle regulation and promote cell death in tumor cells.

Study on Cyclopropyl Derivatives

A study published in PubMed examined the biological activity of cyclopropyl-containing pyrazole derivatives, highlighting their potential as cannabinoid receptor modulators . Among these compounds, certain analogs demonstrated favorable pharmacological profiles with significant effects on lipid metabolism.

Comparative Analysis

A comparative analysis of similar compounds revealed that those with modifications in the piperidinyl group showed varied biological activities. For instance, compounds like 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol exhibited enhanced stability and activity compared to their counterparts .

Research Findings

Recent investigations into the pharmacokinetics and metabolic stability of this compound indicate promising results for its therapeutic applications. The compound has shown acceptable metabolic stability when tested with human liver microsomes, suggesting potential for further development in drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.